GGTI-2154

Catalog No.
S548379
CAS No.
251577-10-3
M.F
C24H28N4O3
M. Wt
420.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GGTI-2154

CAS Number

251577-10-3

Product Name

GGTI-2154

IUPAC Name

(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C24H28N4O3/c1-15(2)10-22(24(30)31)28-23(29)20-9-8-17(26-13-18-12-25-14-27-18)11-21(20)19-7-5-4-6-16(19)3/h4-9,11-12,14-15,22,26H,10,13H2,1-3H3,(H,25,27)(H,28,29)(H,30,31)/t22-/m0/s1

InChI Key

GAJLKAVQYXFCRU-QFIPXVFZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GGTI2154; GGTI 2154; GGTI-2154.

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)O

Isomeric SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)NCC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)O

The exact mass of the compound Unii-33BP5968EC is 420.21614 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GGTI-2154 is a potent, non-thiol-containing, peptidomimetic inhibitor of Geranylgeranyltransferase I (GGTase-I), a key enzyme in the post-translational modification of small GTPases like Rho, Rac, and Rap. This modification, known as geranylgeranylation, is essential for the proper membrane localization and function of these proteins, which are critical regulators of cell growth, differentiation, and survival. GGTI-2154 provides a powerful tool for investigating the specific roles of geranylgeranylated proteins in cellular signaling and disease, particularly in cancer biology.

Selecting a prenylation inhibitor requires careful consideration of enzyme specificity, as the two main prenyltransferases, GGTase-I and Farnesyltransferase (FTase), modify distinct but sometimes overlapping sets of proteins. Substituting GGTI-2154 with a less selective GGTase-I inhibitor, a dual-specificity inhibitor, or a primarily FTase-targeted inhibitor (like FTI-277) can lead to ambiguous results by failing to isolate the biological effects of GGTase-I inhibition. For experiments designed to specifically probe the roles of geranylgeranylated proteins such as RhoA or Rap1A, the high selectivity of GGTI-2154 is critical for generating clean, interpretable data and avoiding confounding off-target pathway modulation.

High Potency and Superior Selectivity Over Thiol-Containing Predecessors

GGTI-2154 is a non-thiol-containing peptidomimetic that demonstrates significantly improved cellular potency and selectivity compared to earlier thiol-containing analogs like GGTI-297. In whole-cell assays, GGTI-2154 is 16-fold more potent and 33-fold more selective than GGTI-297, highlighting a clear performance advantage derived from its refined chemical structure.

Evidence DimensionWhole-cell Potency & Selectivity
Target Compound Data16-fold more potent & 33-fold more selective
Comparator Or BaselineGGTI-297 (thiol-containing analog)
Quantified Difference16x potency, 33x selectivity
ConditionsWhole-cell assays as described in the source publication.

This improved potency and selectivity allow for the use of lower effective concentrations, reducing the risk of off-target effects and providing more precise experimental outcomes.

Exceptional Enzymatic Selectivity for GGTase-I vs. FTase

In direct enzymatic assays, GGTI-2154 demonstrates a clear and quantitatively defined preference for GGTase-I. It inhibits GGTase-I with an IC50 of 21 nM, while its inhibition of the closely related enzyme FTase is significantly weaker, with an IC50 of 5600 nM. This represents a greater than 260-fold selectivity for GGTase-I, a critical attribute for specifically interrogating geranylgeranylation-dependent pathways.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound Data21 nM (for GGTase-I)
Comparator Or BaselineFarnesyltransferase (FTase) inhibition at 5600 nM
Quantified Difference>266-fold selectivity for GGTase-I
ConditionsIn vitro enzyme activity assay measuring transfer of [3H]GGPP to H-Ras CVLL.

For researchers needing to isolate the effects of GGTase-I inhibition from FTase inhibition, this high selectivity is a primary reason for procurement over less selective or dual-target compounds.

Demonstrated In Vivo Efficacy: Inhibition of Tumor Growth in Xenograft Models

The biochemical potency of GGTI-2154 translates to significant biological activity in vivo. In a nude mouse xenograft model using A-549 human lung adenocarcinoma cells, daily intraperitoneal administration of GGTI-2154 at 50 mg/kg resulted in a 60% inhibition of tumor growth over a 50-day period. Furthermore, in a transgenic mouse model of H-Ras-driven breast carcinoma, GGTI-2154 treatment led to rapid and significant tumor regression.

Evidence DimensionTumor Growth Inhibition
Target Compound Data60% inhibition
Comparator Or BaselineVehicle-treated control group
Quantified Difference60% reduction in tumor growth vs. control
ConditionsA-549 tumor xenograft in nude mice, 50 mg/kg/day, i.p. for 50 days.

This evidence of in vivo activity provides confidence that GGTI-2154 is sufficiently bioavailable and stable to be an effective tool for preclinical studies in animal models, a critical factor for translational research.

Specific Interrogation of GGTase-I Dependent Signaling Pathways

When the experimental goal is to dissect the function of geranylgeranylated proteins (e.g., RhoA, Rac1, Rap1A) without perturbing farnesylated proteins (e.g., H-Ras), the >260-fold enzymatic selectivity of GGTI-2154 makes it the appropriate tool. This ensures that observed phenotypes can be confidently attributed to the inhibition of GGTase-I.

In Vivo Preclinical Studies Targeting Geranylgeranylation

For preclinical oncology research in animal models, GGTI-2154 has a documented record of inhibiting tumor growth in vivo. Its proven ability to achieve a therapeutic effect in xenograft and transgenic models makes it a reliable choice for studies aiming to validate GGTase-I as a therapeutic target.

Cell-Based Assays Requiring High Potency and Low Off-Target Risk

Compared to older, thiol-based inhibitors like GGTI-297, GGTI-2154 offers a 16-fold improvement in cellular potency. This allows for more effective inhibition at lower concentrations in cell culture, minimizing the potential for non-specific effects and increasing the reliability of assay results.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

420.21614077 Da

Monoisotopic Mass

420.21614077 Da

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

33BP5968EC

Dates

Last modified: 02-18-2024
1: Sun J, Ohkanda J, Coppola D, Yin H, Kothare M, Busciglio B, Hamilton AD, Sebti SM. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice. Cancer Res. 2003 Dec 15;63(24):8922-9. PubMed PMID: 14695209.

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